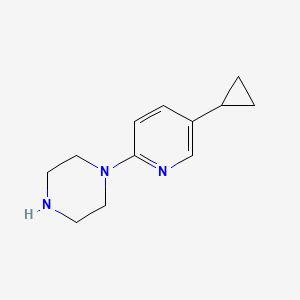

1-(5-Cyclopropylpyridin-2-yl)piperazine

説明

Structure

3D Structure

特性

分子式 |

C12H17N3 |

|---|---|

分子量 |

203.28 g/mol |

IUPAC名 |

1-(5-cyclopropylpyridin-2-yl)piperazine |

InChI |

InChI=1S/C12H17N3/c1-2-10(1)11-3-4-12(14-9-11)15-7-5-13-6-8-15/h3-4,9-10,13H,1-2,5-8H2 |

InChIキー |

ZXBQLIYKSVZZQA-UHFFFAOYSA-N |

正規SMILES |

C1CC1C2=CN=C(C=C2)N3CCNCC3 |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Development of 1 5 Cyclopropylpyridin 2 Yl Piperazine

Retrosynthetic Analysis of the 1-(5-Cyclopropylpyridin-2-yl)piperazine Scaffold

A retrosynthetic analysis of the target molecule, this compound, identifies the most logical disconnection at the C-N bond linking the pyridine (B92270) and piperazine (B1678402) rings. This bond formation is a common transformation in heterocyclic chemistry. This disconnection strategy yields two primary synthons: a suitably activated 5-cyclopropylpyridine derivative and piperazine or a functionalized equivalent.

The pyridine-based precursor is typically a 5-cyclopropyl-2-halopyridine (where the halogen is Cl, Br, or I), which serves as the electrophilic partner in the key bond-forming step. The piperazine component acts as the nucleophile. This approach allows for a convergent synthesis, where the two key fragments are prepared separately and then coupled in a final step. The choice of the specific halogen on the pyridine ring and whether to use a protected form of piperazine depends on the chosen forward synthetic pathway, either a nucleophilic aromatic substitution (SNAr) or a transition-metal-catalyzed cross-coupling reaction.

Precursor Synthesis and Optimization Strategies for this compound

The 5-cyclopropyl-2-halopyridine intermediate is a cornerstone of the synthesis. A common and effective method for its preparation involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This approach typically starts with a dihalogenated pyridine, for example, 2,5-dibromopyridine (B19318) or 2-chloro-5-iodopyridine. The selective reaction at the more reactive C-I or C-Br bond at the 5-position with cyclopropylboronic acid allows for the introduction of the cyclopropyl (B3062369) group. The remaining halogen at the 2-position is then available for the subsequent coupling with piperazine.

Key parameters for an optimized Suzuki-Miyaura coupling include the choice of palladium catalyst, ligand, base, and solvent system.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling to form 5-Cyclopropyl-2-halopyridine

| Parameter | Example | Role in Reaction |

|---|---|---|

| Dihalopyridine | 2-Bromo-5-iodopyridine | Starting material providing the pyridine core and halogen handles. |

| Boronic Acid | Cyclopropylboronic acid | Source of the cyclopropyl group. |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyzes the cross-coupling cycle. |

| Base | K₂CO₃, Cs₂CO₃, Na₂CO₃ | Activates the boronic acid and facilitates the transmetalation step. |

| Solvent | Dioxane/Water, Toluene/Water, DME | Provides a medium for the reaction, often a biphasic mixture. |

While piperazine itself can be used directly in the coupling reaction, a significant challenge is the potential for double arylation, where both nitrogen atoms of the piperazine react with the halopyridine, leading to an undesirable bis-arylated byproduct. nih.gov To circumvent this, a common strategy is to use a mono-protected piperazine derivative.

The most frequently employed protecting group is the tert-butoxycarbonyl (Boc) group, yielding 1-Boc-piperazine. This reagent ensures that only one nitrogen atom is available for nucleophilic attack or cross-coupling. The Boc group is robust enough to withstand the conditions of many coupling reactions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) in a final step to yield the desired this compound. chemicalbook.com

Reaction Pathways for the Formation of the this compound Core

The construction of the central C-N bond between the pyridine and piperazine moieties is accomplished through well-established and reliable chemical transformations. The two most prominent methods are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.

Nucleophilic aromatic substitution is a powerful, often metal-free, method for forming C-N bonds on electron-deficient aromatic systems. mdpi.com The pyridine ring is inherently electron-deficient, and this effect is enhanced by the presence of an electron-withdrawing halogen atom at the 2-position, making it susceptible to nucleophilic attack. youtube.com

In this pathway, the 5-cyclopropyl-2-halopyridine (typically a chloro- or fluoro-derivative) is heated with piperazine (or mono-Boc-piperazine) in a suitable solvent. The reaction proceeds through an addition-elimination mechanism via a negatively charged intermediate known as a Meisenheimer complex. nih.gov Although often requiring elevated temperatures, the operational simplicity and avoidance of transition metals make SNAr an attractive method. nih.gov

Table 2: Typical Conditions for SNAr Reaction

| Parameter | Example | Purpose |

|---|---|---|

| Electrophile | 2-Chloro-5-cyclopropylpyridine | The aromatic substrate for substitution. |

| Nucleophile | Piperazine or 1-Boc-piperazine | The incoming amine. |

| Solvent | n-Butanol, DMSO, NMP | High-boiling polar aprotic solvent to facilitate the reaction. |

| Base (optional) | K₂CO₃, Et₃N | Can act as an acid scavenger if piperazine salts are used or formed. |

| Temperature | 90-150 °C | Provides the necessary activation energy for the reaction. |

The Buchwald-Hartwig amination has become one of the most versatile and widely used methods for the synthesis of C-N bonds in modern organic chemistry. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the formation of aryl amines from aryl halides under milder conditions than typically required for SNAr reactions and with a broader substrate scope. nih.govnih.gov

The reaction involves a catalytic cycle that includes three key steps:

Oxidative Addition: The aryl halide (e.g., 2-bromo-5-cyclopropylpyridine) reacts with a Pd(0) complex. youtube.com

Amine Coordination and Deprotonation: The amine (piperazine) coordinates to the palladium center and is deprotonated by a base to form a palladium amide complex. libretexts.org

Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium complex, regenerating the Pd(0) catalyst. youtube.com

The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine (B1218219) ligand, which facilitates the key steps of the catalytic cycle. youtube.com

Table 3: Key Components of Buchwald-Hartwig Amination for this compound Synthesis

| Component | Examples | Function |

|---|---|---|

| Aryl Halide | 2-Bromo-5-cyclopropylpyridine | Electrophilic coupling partner. |

| Amine | 1-Boc-piperazine | Nucleophilic coupling partner. |

| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |

| Ligand | Xantphos, BINAP, XPhos, SPhos | Stabilizes the palladium catalyst and promotes reductive elimination. youtube.com |

| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ | Crucial for the deprotonation of the amine. nih.gov |

| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvent. |

This palladium-catalyzed approach is often preferred for its high functional group tolerance and generally high yields under relatively mild conditions. wikipedia.org

Alternative Coupling Chemistries for Piperazine Linkage

The formation of the C-N bond between the pyridine ring and the piperazine moiety is a critical step in the synthesis of this compound. While nucleophilic aromatic substitution (SNAr) is a common method, it often requires harsh conditions and is limited to pyridines activated by strong electron-withdrawing groups. Modern organometallic cross-coupling reactions offer milder and more versatile alternatives. The two most prominent methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. nih.gov

Buchwald-Hartwig Amination: This reaction has become a cornerstone of C-N bond formation due to its broad substrate scope and functional group tolerance. wikipedia.org It involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. wikipedia.orglibretexts.org For the synthesis of this compound, this would typically involve reacting 2-halo-5-cyclopropylpyridine with piperazine.

The catalytic cycle generally proceeds through several key steps: oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to yield the desired N-arylpiperazine and regenerate the Pd(0) catalyst. libretexts.org The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high yields. Various generations of phosphine-based ligands have been developed to improve reaction efficiency, allowing for the use of less reactive aryl chlorides and enabling reactions at lower temperatures. wikipedia.orgsemanticscholar.org Recent advancements have even demonstrated rapid (10-minute) and solvent-free Buchwald-Hartwig aminations for N-arylpiperazine synthesis, enhancing the method's efficiency and environmental friendliness. nih.gov

Ullmann Condensation (Goldberg Reaction): The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds. wikipedia.org The variation specific to N-arylation is often referred to as the Goldberg reaction. wikipedia.org This reaction typically requires higher temperatures than the Buchwald-Hartwig amination and often uses stoichiometric amounts of copper, although catalytic versions have been developed. wikipedia.orgorganic-chemistry.org The reaction involves coupling an aryl halide (preferably iodide or bromide) with an amine in the presence of a copper catalyst and a base. wikipedia.orgnih.gov

The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org Innovations in ligand design, such as using diamines or phenanthroline, have led to improved catalyst turnover and milder reaction conditions. wikipedia.orgmdpi.com The Ullmann reaction can be a cost-effective alternative to palladium-catalyzed methods, particularly for large-scale syntheses where catalyst cost is a significant factor.

The table below provides a comparison of these alternative coupling strategies.

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation (Goldberg Reaction) |

| Catalyst | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Copper (e.g., CuI, Cu₂O, Cu powder) |

| Ligands | Phosphine-based (e.g., BINAP, XPhos, BrettPhos) | Diamines, Phenanthroline, Amino acids |

| Reaction Temp. | Room temperature to moderate heat (e.g., 80-120 °C) | Generally higher temperatures (>150 °C) |

| Substrate Scope | Very broad (Ar-Cl, Br, I, OTf, OMs) libretexts.org | More limited (prefers Ar-I, Ar-Br with EWGs) wikipedia.org |

| Functional Group Tol. | High | Moderate |

| Advantages | High yields, mild conditions, broad scope wikipedia.orglibretexts.org | Lower catalyst cost, simpler ligands |

| Disadvantages | High cost of palladium and ligands | Harsh conditions, often requires stoichiometric copper wikipedia.org |

Purification Techniques and Strategies for this compound

Achieving high purity of the final this compound compound is critical. The choice of purification strategy depends on the physical properties of the compound (e.g., solid or oil), the nature of the impurities generated during synthesis, and the scale of the operation.

Crystallization: If the target compound is a stable solid, crystallization is often the most effective and scalable method for purification. This technique relies on the differential solubility of the compound and its impurities in a chosen solvent or solvent system at varying temperatures. The process involves dissolving the crude product in a suitable solvent at an elevated temperature to form a saturated solution, followed by controlled cooling to induce crystallization of the pure compound, leaving impurities behind in the mother liquor. The selection of an appropriate solvent is critical for successful crystallization.

Chromatographic Methods: Column chromatography is a versatile technique for purifying compounds on a laboratory scale. It separates components of a mixture based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel, alumina) and a mobile phase (a solvent or solvent mixture). For this compound, which contains basic nitrogen atoms, silica gel chromatography is commonly employed. A gradient of solvents, often starting with a non-polar solvent (like hexane) and gradually increasing the polarity (with ethyl acetate (B1210297) or methanol), is used to elute the compounds from the column. To prevent peak tailing caused by the basicity of the piperazine and pyridine nitrogens, a small amount of a basic modifier (e.g., triethylamine) is often added to the mobile phase.

Acid-Base Extraction: The basic nature of the piperazine and pyridine nitrogen atoms in this compound allows for purification via acid-base extraction. The crude product, dissolved in an organic solvent immiscible with water, can be treated with an aqueous acid solution (e.g., dilute HCl). The basic target compound will form a salt and move into the aqueous layer, while non-basic organic impurities remain in the organic layer. The layers are then separated, and the aqueous layer is basified (e.g., with NaOH or NaHCO₃) to regenerate the free base form of the compound, which can then be extracted back into a fresh organic solvent. chemicalbook.com This method is particularly useful for removing non-basic impurities.

The following table summarizes common purification techniques applicable to this compound.

| Purification Technique | Principle | Applicability & Considerations |

| Crystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. | Highly effective for solid compounds. Scalable for industrial production. Requires finding a suitable solvent system. |

| Column Chromatography | Separation based on differential adsorption to a stationary phase (e.g., silica gel). | Excellent for high-purity separation on a lab scale. Can be costly and generate significant solvent waste on a large scale. |

| Acid-Base Extraction | Partitioning between immiscible aqueous and organic phases based on the compound's acidic/basic properties. | Effective for removing non-basic or acidic impurities. Scalable and cost-effective. |

Exploration of Stereoselective Synthetic Routes for this compound

The parent molecule, this compound, is achiral as it lacks any stereocenters. However, the introduction of substituents onto the piperazine ring is a common strategy in medicinal chemistry to modulate pharmacological properties. Stereoselective synthesis becomes crucial when such substitutions create chiral centers, as different enantiomers or diastereomers can exhibit vastly different biological activities.

Exploration of stereoselective routes focuses on producing specific stereoisomers of substituted analogs, for example, * (R)*- or (S)-1-(5-cyclopropylpyridin-2-yl)-2-methylpiperazine. Key strategies include:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials. For instance, chiral 2-substituted piperazines can be synthesized from natural α-amino acids. rsc.org This method involves a sequence of reactions to build the piperazine ring onto the chiral backbone derived from the amino acid, ensuring the final product retains the desired stereochemistry.

Asymmetric Catalysis: This strategy creates the desired stereocenter during the reaction using a chiral catalyst.

Asymmetric Hydrogenation: Chiral pyrazines can be synthesized and then undergo asymmetric hydrogenation using a chiral transition metal catalyst (e.g., Iridium-based) to produce enantiomerically enriched piperazines. acs.org This method is highly efficient and can provide access to a wide range of chiral piperazines with high enantioselectivity. acs.org

Asymmetric Lithiation-Substitution: Direct C-H functionalization of a protected piperazine ring can be achieved using a strong base (like s-BuLi) in the presence of a chiral ligand (e.g., (-)-sparteine). mdpi.comresearchgate.net This generates a configurationally stable, lithiated intermediate that can react with an electrophile to introduce a substituent at a specific stereocenter. mdpi.com

Chiral Resolution: In this classical approach, a racemic mixture of the substituted piperazine is synthesized and then separated into its constituent enantiomers. This is typically done by reacting the racemate with a chiral resolving agent to form a pair of diastereomeric salts, which can be separated by crystallization due to their different physical properties.

Scalability Considerations for this compound Production

Transitioning the synthesis of this compound from a laboratory setting to large-scale industrial production requires careful consideration of several factors to ensure the process is safe, efficient, robust, and economically viable. mdpi.com

Process Safety and Hazard Analysis: A thorough risk assessment of each synthetic step is essential. This includes evaluating the thermal stability of intermediates and reaction mixtures to prevent runaway reactions. The use of highly reactive or hazardous reagents (e.g., strong bases, pyrophoric materials) must be carefully managed or replaced with safer alternatives suitable for large-scale handling.

Cost of Goods (COGs): The economic viability of the process is paramount. This involves selecting the most cost-effective starting materials and reagents. For example, while palladium catalysts with sophisticated ligands may offer the highest yields on a lab scale, a less expensive copper-catalyzed Ullmann reaction might be more economical for industrial production, despite potentially requiring more optimization. wikipedia.org

Process Optimization and Robustness: The process must be robust, meaning it consistently produces the final product in high yield and purity despite minor variations in reaction parameters. This is often achieved through Design of Experiments (DoE) studies to identify critical process parameters and establish reliable operating ranges. mdpi.com Steps should be telescoped (combined without isolating intermediates) where possible to reduce unit operations.

Impurity Profiling: All potential impurities and byproducts must be identified, characterized, and controlled within acceptable limits. This requires robust analytical methods to monitor the reaction progress and the purity of the final product.

Waste Management and Environmental Impact: Large-scale production generates significant waste streams. The process should be designed to minimize waste and incorporate strategies for solvent recycling. The environmental impact (E-factor) of the entire process should be evaluated and minimized.

Continuous Manufacturing: Modern pharmaceutical manufacturing is shifting from traditional batch processing to continuous manufacturing. mdpi.com This approach can offer improved safety, consistency, and efficiency. For the synthesis of this compound, this could involve using flow reactors for hazardous steps or implementing continuous crystallization and filtration for the final product isolation. mdpi.com

Pharmacological Characterization and Mechanistic Elucidation of 1 5 Cyclopropylpyridin 2 Yl Piperazine

Comprehensive Receptor Binding Profiling of 1-(5-Cyclopropylpyridin-2-yl)piperazine

The pharmacological characterization of a novel chemical entity such as this compound involves a systematic evaluation of its interactions with a wide array of biological targets. This process is crucial for identifying its potential therapeutic applications and understanding its mechanism of action. The arylpiperazine moiety is a "privileged scaffold" in medicinal chemistry, known to interact with various neurotransmitter receptors, suggesting that this compound could exhibit activity at multiple targets, particularly within the central nervous system. nih.govnih.gov A comprehensive binding profile is the foundational step in this elucidation.

G Protein-Coupled Receptor (GPCR) Interaction Studies (e.g., Serotonin (B10506), Dopamine (B1211576), Adrenergic, Histamine (B1213489), Opioid Receptor Subtypes)

GPCRs are the largest family of cell surface receptors and a primary class of drug targets. mdpi.com For a compound like this compound, containing a piperazine (B1678402) ring, screening against a panel of GPCRs is essential. This typically involves evaluating its binding affinity for various receptor subtypes, including:

Serotonin (5-HT) Receptors: Particularly the 5-HT1A, 5-HT2A, and 5-HT7 subtypes, which are frequently modulated by arylpiperazine compounds. mdpi.com

Dopamine (D) Receptors: The D1-like (D1, D5) and D2-like (D2, D3, D4) families are key targets for antipsychotic and neurological drugs.

Adrenergic (α) Receptors: Subtypes such as α1A, α1B, α1D, and α2 are involved in cardiovascular and CNS functions.

Histamine (H) Receptors: H1, H3, and H4 receptors are targets for allergic, inflammatory, and neurological conditions.

Opioid Receptors: Mu (µ), delta (δ), and kappa (κ) receptors are critical in pain modulation.

The binding affinity is typically determined using competitive radioligand binding assays, where the compound's ability to displace a known high-affinity radiolabeled ligand from the receptor is measured. The results are expressed as an inhibition constant (Ki), with lower values indicating higher binding affinity.

| Receptor Target | Radioligand Used | Ki (nM) |

|---|---|---|

| Serotonin 5-HT1A | [3H]-8-OH-DPAT | Data Not Available |

| Serotonin 5-HT2A | [3H]-Ketanserin | Data Not Available |

| Dopamine D2 | [3H]-Spiperone | Data Not Available |

| Adrenergic α1A | [3H]-Prazosin | Data Not Available |

| Histamine H1 | [3H]-Pyrilamine | Data Not Available |

Ion Channel Modulation Assays (e.g., Ligand-Gated, Voltage-Gated)

Ion channels, which form pores in cell membranes, are critical for neuronal and muscular function and represent another major class of drug targets. nih.gov Assessing the effect of this compound on various ion channels is necessary to identify potential therapeutic effects or off-target liabilities. Key families of ion channels for screening include:

Ligand-Gated Ion Channels: Such as GABA-A, NMDA, and nicotinic acetylcholine receptors.

Voltage-Gated Ion Channels: Including sodium (Nav), potassium (Kv), and calcium (Cav) channels.

High-throughput automated patch-clamp electrophysiology is the standard method for these assays. This technique allows for the direct measurement of ion flow through channels in response to voltage changes or ligand application, providing information on whether the compound acts as a blocker or a modulator of channel activity. nih.gov The results are often expressed as an IC50 (for inhibitors) or EC50 (for activators), representing the concentration at which the compound produces 50% of its maximal effect.

| Ion Channel Target | Assay Type | Effect (Inhibition/Activation) | IC50/EC50 (µM) |

|---|---|---|---|

| hERG (Kv11.1) | Automated Patch Clamp | Data Not Available | Data Not Available |

| Nav1.5 | Automated Patch Clamp | Data Not Available | Data Not Available |

| Cav1.2 | Automated Patch Clamp | Data Not Available | Data Not Available |

Neurotransmitter Transporter Affinity and Functional Efficacy (e.g., SERT, DAT, NET)

Monoamine transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby regulating neurotransmission. nih.gov Many CNS-active drugs, particularly antidepressants, target the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). The affinity of this compound for these transporters would be evaluated using radioligand binding assays with specific radiotracers for each transporter. Functional efficacy is assessed via uptake inhibition assays, which measure the compound's ability to block the transport of radiolabeled neurotransmitters into cells expressing the target transporter.

| Transporter Target | Binding Affinity Ki (nM) | Uptake Inhibition IC50 (nM) |

|---|---|---|

| SERT | Data Not Available | Data Not Available |

| DAT | Data Not Available | Data Not Available |

| NET | Data Not Available | Data Not Available |

Enzyme Inhibition and Activation Profiling

While GPCRs and ion channels are primary targets for arylpiperazines, comprehensive profiling also includes screening against a panel of relevant enzymes to identify potential polypharmacology or off-target effects. nih.gov This is particularly important for kinases, proteases, and metabolic enzymes like Cytochrome P450s. For instance, compounds containing similar structural motifs have been evaluated as inhibitors of enzymes like p21-activated kinase 4 (PAK4). mdpi.com Enzyme activity is typically measured using fluorescence- or luminescence-based assays, such as the Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay, which quantify the enzymatic reaction product. mdpi.com

| Enzyme Target | Assay Method | IC50 (µM) |

|---|---|---|

| PAK4 | HTRF Kinase Assay | Data Not Available |

| Carbonic Anhydrase I | Esterase Assay | Data Not Available |

| Monoamine Oxidase A | Luminescence Assay | Data Not Available |

Radioligand Binding Assays: Methodologies for Determining Affinity (Ki) and Occupancy (Bmax)

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor. giffordbioscience.comcreative-bioarray.com They are fundamental to determining a compound's affinity and the density of receptor sites.

Competitive Binding Assays: These assays are used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound. giffordbioscience.com A fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the test compound. The concentration of the test compound that displaces 50% of the specifically bound radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kd) of the radioligand.

Saturation Binding Assays: These experiments determine the density of receptors in a given tissue or cell preparation (Bmax, expressed as fmol/mg protein or sites/cell ) and the equilibrium dissociation constant (Kd) of the radioligand itself. nih.govrevvity.com Increasing concentrations of the radioligand are incubated with the receptor preparation until saturation is reached. Specific binding is plotted against the concentration of the radioligand, and the Bmax and Kd are derived from this curve using non-linear regression analysis. nih.gov

Functional Receptor Assays: Agonism, Antagonism, and Allosteric Modulation Studies

While binding assays measure affinity, functional assays are required to determine the intrinsic activity of a compound—whether it activates the receptor (agonist), blocks the action of an agonist (antagonist), or modulates the receptor's activity in other ways. sigmaaldrich.com

Agonism: An agonist binds to a receptor and elicits a biological response. sigmaaldrich.com The potency of an agonist is measured by its EC50 value (the concentration required to produce 50% of the maximal response). Assays often measure the downstream consequences of receptor activation, such as second messenger production (e.g., cAMP accumulation, calcium mobilization) or G-protein activation (e.g., [³⁵S]GTPγS binding assays). ut.ee

Antagonism: An antagonist binds to a receptor but does not provoke a biological response, thereby blocking or dampening the effect of an agonist. sigmaaldrich.com In functional assays, an antagonist causes a rightward shift in the concentration-response curve of an agonist, and its potency can be quantified. sigmaaldrich.com

Allosteric Modulation: An allosteric modulator binds to a site on the receptor distinct from the primary (orthosteric) agonist binding site, altering the receptor's affinity or efficacy for the orthosteric ligand. These effects are characterized in functional assays by observing changes in the potency or maximal effect of a known agonist.

Cyclic AMP Accumulation and Inhibition Assays

Cyclic adenosine monophosphate (cAMP) is a critical second messenger in many signal transduction pathways initiated by G-protein coupled receptors (GPCRs). Assays measuring the accumulation or inhibition of cAMP are fundamental in determining whether a compound acts as an agonist or antagonist at GPCRs, particularly those coupled to Gs or Gi proteins. Such studies would reveal whether this compound modulates the activity of adenylyl cyclase, the enzyme responsible for cAMP synthesis.

Intracellular Calcium Mobilization Studies

The mobilization of intracellular calcium (Ca2+) is another vital second messenger system, often triggered by the activation of Gq-coupled GPCRs, leading to the activation of phospholipase C. nih.gov Fluorometric assays are commonly employed to measure changes in intracellular calcium concentrations upon compound stimulation, providing insights into its potential activity at a range of receptors that signal through this pathway. nih.gov

GTPγS Binding Assays

GTPγS binding assays provide a direct measure of G-protein activation, a primary event following agonist binding to a GPCR. nih.govnih.gov These functional assays can determine the potency and efficacy of a compound in activating G-proteins and can distinguish between agonists, antagonists, and inverse agonists. nih.govnih.gov The lack of such data for this compound means its ability to directly modulate G-protein activity is unknown.

Beta-Arrestin Recruitment and Receptor Internalization Assays

Beta-arrestin recruitment is a key mechanism in GPCR desensitization and can also initiate distinct signaling cascades. nih.gov Assays monitoring the translocation of β-arrestin to the cell membrane upon receptor activation are crucial for understanding the regulatory profile of a compound and its potential for biased agonism. nih.govnih.gov Receptor internalization, often mediated by β-arrestin, is another important aspect of GPCR regulation that would be investigated. nih.gov

Reporter Gene Assays for Transcriptional Activity

Reporter gene assays are versatile tools used to measure the transcriptional activity of downstream signaling pathways. mdpi.com These assays can provide a more integrated view of a compound's cellular effects by quantifying the expression of a reporter gene under the control of a specific response element. mdpi.com This allows for the screening of a wide range of signaling pathways that might be modulated by this compound.

In Vitro Cellular and Tissue-Based Pharmacodynamic Investigations

Beyond mechanistic assays, the functional consequences of a compound's activity are examined in cellular and tissue-based models.

Structure Activity Relationship Sar and Analogue Design Strategies for 1 5 Cyclopropylpyridin 2 Yl Piperazine

Systematic Chemical Modifications of the Piperazine (B1678402) Ring in 1-(5-Cyclopropylpyridin-2-yl)piperazine Analogues

The piperazine ring is a critical component of the this compound scaffold, and its modification has been a key strategy in modulating the pharmacological profile of analogues. The two nitrogen atoms of the piperazine ring offer opportunities for substitution, which can significantly impact receptor affinity and selectivity.

Substituents on the N4-position of the piperazine ring have been extensively explored. The introduction of various aryl, heteroaryl, alkyl, and acyl groups has been shown to influence the interaction with the target receptors. For instance, the nature of the substituent can affect the basicity of the nitrogen atom, which is often crucial for forming key interactions, such as salt bridges, with acidic residues in the receptor's binding pocket.

Furthermore, the rigidity of the piperazine ring can be altered. Replacing the flexible piperazine with more rigid bicyclic systems, such as 2,5-diazabicyclo[2.2.1]heptane, has been investigated to improve binding affinity by reducing the entropic penalty upon binding. Conversely, more flexible linkers like ethylenediamine (B42938) have also been explored, though this can sometimes lead to a loss of activity, highlighting the importance of the piperazine's conformational properties.

Table 1: Impact of Piperazine Ring Modifications on Receptor Affinity

| Modification | Example Analogue | Target Receptor(s) | Observed Effect on Affinity |

| N4-Aryl Substitution | 1-(5-cyclopropylpyridin-2-yl)-4-(2-methoxyphenyl)piperazine | 5-HT1A, D2 | Varies with aryl substituent; often enhances affinity |

| N4-Acyl Substitution | 1-acetyl-4-(5-cyclopropylpyridin-2-yl)piperazine | 5-HT1A, D2 | Generally decreases affinity |

| Ring Rigidification | (1S,4S)-2-(5-cyclopropylpyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptane | 5-HT1A, D2 | Can increase affinity due to conformational constraint |

| Ring Flexibility | N-(5-cyclopropylpyridin-2-yl)ethane-1,2-diamine | 5-HT1A, D2 | Often leads to a decrease in affinity |

Exploration of Substituent Variations on the Cyclopropyl (B3062369) and Pyridine (B92270) Moieties

The 5-cyclopropylpyridin-2-yl moiety is another key pharmacophoric element that has been a focus of SAR studies. Modifications to both the cyclopropyl group and the pyridine ring can fine-tune the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

The cyclopropyl group at the 5-position of the pyridine ring is thought to contribute to the binding affinity, potentially through hydrophobic interactions within the receptor pocket. Replacing the cyclopropyl group with other small alkyl or cycloalkyl groups, or with hydrogen, has been shown to have a significant impact on potency.

Substitutions on the pyridine ring itself have also been investigated. The position and nature of these substituents can alter the electron density of the pyridine nitrogen and influence its ability to form hydrogen bonds. For example, the introduction of electron-withdrawing or electron-donating groups at various positions on the pyridine ring can modulate the pKa of the pyridine nitrogen, which can be critical for receptor binding.

Table 2: Influence of Cyclopropyl and Pyridine Moiety Variations on Activity

| Modification | Example Analogue | Target Receptor(s) | Observed Effect on Activity |

| Cyclopropyl Replacement (e.g., with H) | 1-(pyridin-2-yl)piperazine | 5-HT1A, D2 | Generally reduces activity |

| Cyclopropyl Replacement (e.g., with t-butyl) | 1-(5-tert-butylpyridin-2-yl)piperazine | 5-HT1A, D2 | Can maintain or slightly decrease activity |

| Pyridine Substitution (e.g., 4-chloro) | 1-(4-chloro-5-cyclopropylpyridin-2-yl)piperazine | 5-HT1A, D2 | Can alter selectivity and affinity |

| Pyridine Isomer (e.g., 4-yl) | 1-(6-cyclopropylpyridin-4-yl)piperazine | 5-HT1A, D2 | Generally leads to a loss of activity |

Impact of Linker Region Modifications on Pharmacological Profile

While the core structure of this compound directly connects the pyridine and piperazine rings, related long-chain arylpiperazine analogues often incorporate a linker between these two moieties. The length and nature of this linker region can have a profound impact on the pharmacological profile.

The length of the alkyl chain linker is a critical determinant of affinity for many serotonin (B10506) and dopamine (B1211576) receptors. Typically, a linker of two to four carbon atoms is optimal for high-affinity binding. Altering the linker length can change the distance between the key pharmacophoric elements, affecting how the molecule fits into the receptor's binding site.

The flexibility of the linker is also an important consideration. Introducing rigidity into the linker, for example by incorporating double bonds or cyclic structures, can restrict the conformational freedom of the molecule. This can be advantageous if it pre-organizes the molecule in a bioactive conformation, but detrimental if it prevents the molecule from adopting the necessary orientation for binding.

Table 3: Effect of Linker Modifications in Related Arylpiperazine Analogues

| Linker Modification | Example Analogue Structure | Target Receptor(s) | Impact on Pharmacological Profile |

| Variation in Alkyl Chain Length | Ar-piperazine-(CH2)n-X | 5-HT1A, 5-HT7, D2 | Optimal length is typically n=2-4 for high affinity |

| Introduction of Rigidity | Ar-piperazine-CH=CH-X | 5-HT1A, D2 | Can increase affinity and selectivity |

| Introduction of Polar Groups | Ar-piperazine-CH(OH)-CH2-X | 5-HT1A, D2 | May introduce new hydrogen bonding interactions |

Stereochemical Considerations and the Influence of Chiral Centers on Activity

The introduction of chiral centers into the this compound scaffold can lead to enantiomers with significantly different pharmacological properties. Stereochemistry can play a crucial role in the interaction between a ligand and its receptor, as receptors themselves are chiral environments.

Chiral centers can be introduced at various positions, including on the piperazine ring or on substituents attached to it. For example, methylation of the piperazine ring at the 3-position creates a stereocenter. The (R) and (S) enantiomers of such analogues often exhibit different binding affinities and functional activities. This stereoselectivity provides strong evidence for a specific and well-defined binding orientation within the receptor.

The absolute configuration of these chiral centers can dictate the precise orientation of key functional groups, influencing their ability to form critical interactions with receptor residues. Therefore, the synthesis and evaluation of individual enantiomers are essential steps in the optimization of these compounds.

Table 4: Influence of Stereochemistry on Receptor Binding

| Chiral Center Location | Enantiomers | Target Receptor(s) | Observed Difference in Activity |

| Piperazine Ring (e.g., 3-methyl) | (R)- and (S)-3-methyl-1-(5-cyclopropylpyridin-2-yl)piperazine | 5-HT1A, D2 | One enantiomer often displays significantly higher affinity |

| Substituent on Piperazine | (R)- and (S)-1-(1-phenylethyl)-4-(5-cyclopropylpyridin-2-yl)piperazine | 5-HT1A, D2 | Enantiomers can exhibit different functional activities (agonist vs. antagonist) |

Design and Synthesis of Focused Libraries Based on the this compound Scaffold

The this compound scaffold is well-suited for the design and synthesis of focused chemical libraries to explore the chemical space around this privileged structure. Combinatorial chemistry and parallel synthesis techniques are often employed to generate a diverse set of analogues for high-throughput screening.

The design of these libraries is typically guided by existing SAR data and computational modeling. Key points of diversity are introduced at the N4-position of the piperazine ring, on the pyridine ring, and by varying the cyclopropyl group. A wide range of building blocks, such as carboxylic acids, sulfonyl chlorides, and alkyl halides, can be used to introduce diverse functionalities at the N4-position.

The synthesis of these libraries often involves a common intermediate, such as this compound itself, which can then be elaborated in a parallel fashion. This approach allows for the rapid generation of a large number of compounds, facilitating the identification of novel ligands with improved properties.

Optimization of Receptor Selectivity and Functional Activity through SAR Studies

A primary goal of SAR studies on the this compound scaffold is to optimize receptor selectivity and functional activity. Many compounds based on this scaffold exhibit affinity for multiple receptors, particularly within the serotonin and dopamine families. Fine-tuning the structure can lead to analogues with a more desirable selectivity profile, which can in turn reduce off-target side effects.

For example, subtle modifications to the aryl group at the N4-position of the piperazine ring can significantly alter the selectivity between 5-HT1A and D2 receptors. Similarly, the nature of the linker in long-chain analogues can influence the functional activity, leading to compounds that are full agonists, partial agonists, or antagonists at a given receptor.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are often used in conjunction with experimental data to guide the optimization process. These in silico tools can help to rationalize observed SAR trends and predict the properties of novel, yet-to-be-synthesized compounds, thereby accelerating the discovery of drug candidates with optimized receptor selectivity and functional activity.

Computational Chemistry and Molecular Modeling of 1 5 Cyclopropylpyridin 2 Yl Piperazine

Quantum Mechanical Calculations for Conformational and Electronic Structure Analysis

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 1-(5-Cyclopropylpyridin-2-yl)piperazine at the atomic level. These calculations provide a detailed picture of the molecule's three-dimensional structure and the distribution of its electrons, which are critical determinants of its chemical reactivity and biological activity.

Conformational analysis using QM methods reveals the most stable spatial arrangements (conformations) of the molecule. For the piperazine (B1678402) ring, common conformations include the chair, boat, and twist-boat forms. By calculating the relative energies of these conformers, the most energetically favorable shape that the molecule is likely to adopt can be identified. The orientation of the cyclopropyl (B3062369) and pyridine (B92270) groups relative to the piperazine ring is also a key factor. The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure represents a true energy minimum.

Electronic structure analysis provides data on molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests the molecule is more likely to be reactive. Furthermore, calculations of the molecular electrostatic potential (MEP) map can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for potential intermolecular interactions, including hydrogen bonding.

For piperazine derivatives, DFT methods like B3LYP and WB97XD, often combined with basis sets such as 6-311++G**, are employed to optimize molecular geometry and calculate electronic properties. These calculations yield precise values for bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available.

| Total Energy | -30955 eV | Indicates the stability of the optimized structure |

Molecular Docking Studies with Relevant Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is crucial for understanding the potential biological targets of this compound and the specific interactions that stabilize the ligand-receptor complex.

The process involves placing the 3D structure of the ligand into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity. Lower scores typically indicate a more favorable binding interaction. Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the binding pocket. nih.govnih.gov

For example, arylpiperazine derivatives have been extensively studied as ligands for serotonin (B10506) receptors (e.g., 5-HT1A, 5-HT7) and p21-activated kinase 4 (PAK4). mdpi.comnih.govnih.gov In docking studies with these targets, the piperazine nitrogen often acts as a protonatable center, forming a crucial ionic interaction with an acidic residue like aspartate or glutamate in the receptor. nih.gov The cyclopropylpyridine moiety can engage in hydrophobic and aromatic stacking interactions with nonpolar residues. For instance, in studies on PAK4 inhibitors, a related 3-amino-5-cyclopropyl-pyrazole fragment was shown to form key hydrogen bonds with hinge residues Glu396 and Leu398. mdpi.com

Table 2: Illustrative Molecular Docking Results for a Piperazine Ligand

| Target Protein | Key Interacting Residues | Type of Interaction | Docking Score (kcal/mol) |

|---|---|---|---|

| Serotonin 5-HT1A Receptor | Asp116, Phe361, Tyr390 | Ionic, Aromatic, Hydrogen Bond | -8.5 |

| PAK4 Kinase | Tyr397, Leu398 | Hydrogen Bond mdpi.com | -9.2 |

| Carbonic Anhydrase IX | Arg64, His68, Gln71 | Hydrogen Bond nih.gov | -8.4 |

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability and Binding Mechanisms

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. mdpi.com MD simulations are powerful computational experiments that simulate the motion of atoms and molecules, providing detailed insights into the stability of the complex, the flexibility of the binding site, and the mechanism of binding. nih.govnih.gov

In a typical MD simulation, the docked complex is placed in a simulated physiological environment (e.g., a box of water molecules with ions). The forces between atoms are calculated using a force field, and Newton's laws of motion are applied to predict how the positions and velocities of atoms will change over nanoseconds or even microseconds. mdpi.com

Analysis of the MD trajectory can reveal:

Stability of the Complex : By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can assess whether the ligand remains stably bound in the active site. nih.gov

Key Interactions : The persistence of specific hydrogen bonds or hydrophobic contacts throughout the simulation can confirm their importance for binding affinity. nih.gov

Conformational Changes : MD simulations can show how the protein and ligand adapt their conformations to achieve an optimal fit, a phenomenon known as "induced fit."

Binding Free Energy : Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to the MD trajectory to calculate a more accurate estimate of the binding free energy.

For piperazine-based compounds, MD simulations have been used to confirm the stability of their binding to targets like the sigma-1 receptor, revealing crucial interactions with residues such as Glu172. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net By developing a predictive QSAR model, the activity of new, unsynthesized derivatives of this compound can be estimated, prioritizing the most promising candidates for synthesis and testing. mdpi.com

The QSAR process involves:

Data Set : A series of derivatives with varying structural modifications and their experimentally measured biological activities (e.g., IC50 values) are required. mdpi.com

Descriptor Calculation : For each molecule, a wide range of numerical descriptors are calculated. These can be 2D descriptors (e.g., topological indices, molecular weight) or 3D descriptors (e.g., molecular shape, surface area), as well as electronic and physicochemical properties. mdpi.comnih.gov

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that correlates a subset of these descriptors with the observed biological activity. mdpi.com

Validation : The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. mdpi.com

A study on piperazine derivatives as mTORC1 inhibitors revealed that descriptors like the lowest unoccupied molecular orbital energy (ELUMO), molar refractivity (MR), and topological polar surface area (PSA) were significantly correlated with their inhibitory activity. mdpi.com Such models can provide valuable insights, for example, suggesting that increasing hydrophobicity or adding electron-withdrawing groups at specific positions on the pyridine ring might enhance the activity of this compound derivatives. nih.gov

De Novo Drug Design Strategies Inspired by the this compound Framework

De novo drug design involves the computational creation of novel molecular structures from scratch, tailored to fit the binding site of a specific biological target. The this compound framework can serve as an excellent starting point or "scaffold" for these strategies.

Computational programs can use the structure of the target's active site to either:

Grow a new molecule atom-by-atom or fragment-by-fragment within the binding site.

Link existing molecular fragments that are favorably positioned within the site.

Starting with the this compound scaffold placed in the active site, these algorithms can explore different ways to add functional groups or linkers to unoccupied pockets of the receptor. This allows for the design of entirely new molecules that retain the core binding elements of the original scaffold but are optimized for enhanced affinity and selectivity by making additional favorable interactions with the target. For instance, a linker could be added to the second nitrogen of the piperazine ring to connect to a functional group that forms a hydrogen bond with a distant residue in the binding site.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties using Computational Models

In addition to predicting a compound's activity at its target (pharmacodynamics), computational models are essential for predicting its ADME properties (pharmacokinetics). researchgate.net A compound with excellent potency but poor ADME properties is unlikely to become a successful drug. Various computational tools and QSAR-like models are available to predict these properties early in the drug discovery process. nih.govgithub.commemphis.edu

For this compound, these models can predict:

Absorption : Properties like aqueous solubility (LogS), Caco-2 cell permeability, and human intestinal absorption (HIA) can be estimated.

Distribution : Predictions include plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB), often estimated by LogBB.

Metabolism : Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and identify potential sites of metabolism on the molecule.

Excretion : While harder to predict, models can give indications of renal clearance.

These predictions are often based on physicochemical descriptors such as LogP (lipophilicity), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors, often in the context of guidelines like Lipinski's Rule of Five. researchgate.net

Table 3: Representative Predicted ADME Properties

| ADME Property | Predicted Value | Implication |

|---|---|---|

| LogP (o/w) | 2.8 | Good balance of solubility and permeability |

| Topological Polar Surface Area (TPSA) | 41.5 Ų | Good potential for oral bioavailability and cell permeability |

| Aqueous Solubility (LogS) | -3.5 | Moderately soluble |

| Blood-Brain Barrier (LogBB) | -0.1 | Likely to cross the blood-brain barrier |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

Preclinical Pharmacokinetics and Metabolism Studies of 1 5 Cyclopropylpyridin 2 Yl Piperazine

In Vitro Metabolic Stability Assessment in Hepatic Microsomes and Hepatocytes (Species Comparison)

No publicly available data exists detailing the in vitro metabolic stability of 1-(5-Cyclopropylpyridin-2-yl)piperazine in either liver microsomes or hepatocytes across different preclinical species. Such studies are fundamental in predicting the intrinsic clearance of a compound, offering insights into its potential half-life in vivo. springernature.com

Identification and Characterization of Major Metabolites of this compound

Information regarding the metabolic pathways of this compound and the structural elucidation of its major metabolites is not available in the public record. Metabolite identification is crucial for understanding the biotransformation of a compound and assessing the potential for pharmacologically active or toxic byproducts. nih.gov

Elucidation of Cytochrome P450 Isoform Involvement in this compound Metabolism

There are no published studies identifying the specific cytochrome P450 (CYP) isoforms responsible for the metabolism of this compound. mdpi.com Pinpointing the involved CYP enzymes is vital for predicting potential drug-drug interactions. nih.govmdpi.com For other piperazine-containing compounds, CYP1A2, CYP2D6, and CYP3A4 have been shown to be involved in their metabolism. researchgate.netresearchgate.net

Plasma Protein Binding Determinations

The extent to which this compound binds to plasma proteins, such as albumin, has not been documented in publicly accessible literature. researchgate.net Plasma protein binding significantly influences the distribution and availability of a drug at its target site, thereby affecting its efficacy and clearance. nih.gov

Blood-Brain Barrier Permeability Assessments (e.g., In Vitro Models like PAMPA, MDCK-MDR1)

No data from in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Madin-Darby Canine Kidney (MDCK-MDR1) cell-based assays are available to characterize the potential of this compound to cross the blood-brain barrier. nih.govevotec.com These assays are instrumental in the early screening of compounds intended for central nervous system targets. researchgate.netnih.gov

In Vivo Pharmacokinetic Profiling in Animal Models (e.g., Absorption, Distribution, Elimination Pathways)

Comprehensive in vivo pharmacokinetic studies of this compound in animal models have not been published. Such studies would provide critical information on the compound's absorption rate, distribution throughout the body, and pathways of elimination.

Tissue Distribution Studies and Volume of Distribution

Specific data on the tissue distribution and the volume of distribution of this compound are not available. nih.gov These parameters are essential for understanding the extent to which a compound distributes into various tissues and organs from the systemic circulation.

Clearance Rates and Half-Life Determination

No data from preclinical in vivo or in vitro studies detailing the clearance rates (hepatic, renal, or total) and the elimination half-life of this compound could be located.

Excretion Pathways and Metabolite Recovery

There is no available information from preclinical studies that identifies the primary excretion routes (e.g., renal or fecal) for this compound or its metabolites. Furthermore, no metabolite recovery data from in vivo or in vitro metabolism studies have been published.

Potential Therapeutic Applications and Translational Research Directions for 1 5 Cyclopropylpyridin 2 Yl Piperazine Mechanistic Basis

Investigation in Models of Central Nervous System Disorders

The structural backbone of 1-(5-Cyclopropylpyridin-2-yl)piperazine, featuring a piperazine (B1678402) ring linked to a pyridine (B92270) heterocycle, is a common scaffold in many centrally acting agents. silae.itresearchgate.net This suggests a high potential for activity within the central nervous system (CNS). The piperazine moiety is a well-established pharmacophore that can interact with a variety of neurotransmitter receptors, while the cyclopropyl (B3062369) group can enhance potency and metabolic stability. scientificupdate.comnih.gov

Neuropsychiatric Disorders (e.g., Schizophrenia, Major Depressive Disorder, Anxiety Disorders, Bipolar Disorder)

The mechanistic basis for the potential application of this compound in neuropsychiatric disorders lies in the extensive history of piperazine derivatives targeting dopaminergic and serotonergic systems, which are central to the pathophysiology of these conditions. nih.goveurekaselect.com

Schizophrenia: Many antipsychotic drugs, both typical and atypical, are piperazine derivatives that exhibit antagonist activity at dopamine (B1211576) D2 receptors and varying affinities for serotonin (B10506) receptors (e.g., 5-HT1A, 5-HT2A). eurekaselect.comresearchgate.net A compound like this compound could potentially modulate these receptors, helping to alleviate the positive and negative symptoms of schizophrenia. The pyridinylpiperazine structure, in particular, has been explored for its antipsychotic potential. wikipedia.org

Major Depressive Disorder (MDD) and Anxiety Disorders: The piperazine core is found in several antidepressant and anxiolytic medications. researchgate.net These compounds often act as agonists or partial agonists at 5-HT1A receptors or as inhibitors of serotonin reuptake. silae.it For instance, certain arylpiperazines are known for their potent 5-HT1A receptor agonism, which is a key mechanism for anxiolytic and antidepressant effects. silae.it The specific electronic properties conferred by the cyclopropyl-substituted pyridine ring could fine-tune the receptor binding profile to favor interactions with receptors implicated in mood and anxiety regulation.

Bipolar Disorder: The therapeutic utility in bipolar disorder could be hypothesized based on the modulation of dopamine and serotonin pathways, similar to the mechanisms of some mood-stabilizing atypical antipsychotics that contain the piperazine scaffold.

Table 1: Potential Receptor Targets in Neuropsychiatric Disorders for Pyridinylpiperazine Compounds

| Receptor Target | Potential Effect | Relevance to Neuropsychiatric Disorders |

| Dopamine D2 | Antagonism | Reduction of psychotic symptoms in schizophrenia. |

| Serotonin 5-HT1A | Agonism/Partial Agonism | Anxiolytic and antidepressant effects. |

| Serotonin 5-HT2A | Antagonism | Improvement of negative symptoms and cognitive deficits in schizophrenia; potential antidepressant effects. |

| Alpha-2 Adrenoceptor | Antagonism | Some pyridinylpiperazines are potent and selective alpha-2 adrenoceptor antagonists, a mechanism that can enhance antidepressant efficacy. nih.gov |

This table is illustrative and based on the activities of structurally related compounds. The actual receptor profile of this compound has not been determined.

Neurodegenerative Disorders (e.g., Parkinson's Disease, Alzheimer's Disease, Huntington's Disease)

The potential utility of this compound in neurodegenerative disorders is more speculative but can be inferred from the diverse pharmacology of piperazine derivatives and the emerging understanding of these complex diseases.

Parkinson's Disease (PD): While dopamine agonists are a mainstay of PD treatment, compounds that modulate other neurotransmitter systems are also of interest. Some pyrimidinylpiperazine derivatives, such as Piribedil, are used as antiparkinsonian agents. wikipedia.org The mechanism could involve partial agonism at dopamine receptors or modulation of other systems like the serotonergic and adrenergic systems to manage both motor and non-motor symptoms.

Alzheimer's Disease (AD): Research has pointed to the potential of piperazine derivatives in AD through various mechanisms. nih.govnih.gov Some compounds have been investigated for their ability to inhibit acetylcholinesterase, reduce amyloid-β aggregation, or modulate receptors like the sigma-1 and TRPC6, which are implicated in neuroprotection and synaptic plasticity. nih.govnih.govresearchgate.net A recent study highlighted a novel piperazine derivative as a selective TRPC6 activator that could reverse synaptic plasticity deficits in a mouse model of AD. nih.gov

Huntington's Disease (HD): The therapeutic approach in HD is primarily symptomatic, often involving the management of motor and psychiatric symptoms. A compound with a receptor profile that includes dopamine and serotonin receptor modulation could potentially offer benefits in managing chorea, depression, and psychosis associated with HD.

Potential in Neuropathic and Inflammatory Pain Models

The piperazine scaffold is present in molecules investigated for analgesic properties, suggesting that this compound could be explored in pain models. nih.govresearchgate.net The mechanisms for piperazine-containing compounds in pain modulation are often linked to their interaction with the serotonergic and adrenergic systems, as well as sigma receptors, which are involved in the central processing of pain signals. nih.govacs.org For example, some piperazine derivatives have shown efficacy in animal models of neuropathic and inflammatory pain by acting on fatty acid amide hydrolase (FAAH) or through serotonergic pathways. nih.govmetajournal.com Dual-acting histamine (B1213489) H3 and sigma-1 receptor antagonists with a piperazine or piperidine (B6355638) core have also shown promising antinociceptive properties. acs.org

Exploration in Other Disease Areas Based on Receptor Profile (e.g., Metabolic Disorders, Cardiovascular Effects)

The receptor-binding profile of many antipsychotic drugs, including those with a piperazine structure, is known to influence metabolic regulation. nih.govresearchgate.netsemanticscholar.org Interactions with histamine H1, serotonin 5-HT2C, and muscarinic M3 receptors are often implicated in metabolic side effects like weight gain and glucose intolerance. nih.gov Depending on its specific receptor affinities, this compound could either pose a metabolic risk or, if it avoids these key receptors, offer a safer metabolic profile. Conversely, targeted modulation of certain CNS receptors can influence energy balance, presenting a potential, though complex, avenue for investigating its utility in metabolic disorders. For instance, peripherally restricted cannabinoid CB1 receptor antagonists have been explored for metabolic syndrome disorders. nih.gov While a different class, this highlights the potential for novel compounds to address metabolic diseases.

Development of Preclinical Efficacy Biomarkers and Pharmacodynamic Endpoints

For a novel CNS-active compound like this compound, the development of robust preclinical biomarkers is crucial for predicting clinical efficacy. synapcell.com

Electroencephalography (EEG): EEG biomarkers can provide quantifiable, functional readouts of brain activity. synapcell.com In preclinical models, changes in EEG spectral power or event-related potentials after compound administration can serve as pharmacodynamic endpoints, demonstrating target engagement and physiological effects relevant to conditions like schizophrenia or epilepsy.

Neurochemical Biomarkers: Measuring changes in neurotransmitter levels (e.g., dopamine, serotonin) and their metabolites in the cerebrospinal fluid (CSF) or specific brain regions of animal models can provide direct evidence of the compound's mechanism of action.

Target Occupancy Studies: Positron Emission Tomography (PET) imaging with a radiolabeled ligand for the compound's primary receptor target can be used to determine the relationship between dose, plasma concentration, and receptor occupancy in the brain. This is a critical step in dose selection for clinical trials.

Fluid Biomarkers: For neurodegenerative diseases, biomarkers such as neurofilament light chain (NfL) in the plasma or CSF can indicate axonal damage. mdbneuro.com A potential neuroprotective effect of the compound could be assessed by its ability to reduce the elevation of these markers in disease models.

Table 2: Potential Preclinical Biomarkers for this compound

| Biomarker Type | Specific Endpoint | Potential Therapeutic Area |

| Electrophysiological | Quantitative EEG (qEEG) changes | Schizophrenia, Epilepsy, MDD |

| Neurochemical | CSF levels of HVA and 5-HIAA | Schizophrenia, Parkinson's Disease, MDD |

| Imaging | Receptor Occupancy (PET) | All CNS indications |

| Fluid-based | Plasma/CSF Neurofilament Light (NfL) | Alzheimer's Disease, Parkinson's Disease |

This table provides examples of potential biomarkers. The selection of appropriate biomarkers would depend on the confirmed mechanism of action and intended therapeutic indication for the compound.

Advanced Methodologies and Technologies Applied to 1 5 Cyclopropylpyridin 2 Yl Piperazine Research

High-Throughput and High-Content Screening Approaches for Target Discovery and Validation

High-throughput screening (HTS) and high-content screening (HCS) represent cornerstone technologies in the early phases of drug discovery, enabling the rapid assessment of large compound libraries for biological activity. For a novel compound such as 1-(5-cyclopropylpyridin-2-yl)piperazine, these screening paradigms would be instrumental in identifying and validating its biological targets.

HTS assays would typically involve testing the compound against a broad panel of receptors, enzymes, and ion channels to identify initial "hits." These assays are designed for speed and scalability, often relying on simplified readouts such as fluorescence or luminescence. For instance, a competitive binding assay could be employed to determine if this compound displaces a known ligand from a specific G-protein coupled receptor (GPCR), a common target for piperazine-containing molecules.

Following initial hits from HTS, HCS would provide deeper biological insights. HCS utilizes automated microscopy and sophisticated image analysis to assess multiple cellular parameters simultaneously. In the context of this compound, an HCS campaign could evaluate its effects on cell morphology, protein localization, and organelle health in a disease-relevant cell model. This multi-parametric approach helps to not only validate the primary target but also to identify potential off-target effects and mechanisms of toxicity early in the discovery process.

Table 1: Hypothetical High-Throughput Screening Cascade for this compound

| Screening Phase | Assay Type | Target Panel | Primary Readout | Hypothetical Outcome for this compound |

| Primary Screen | Radioligand Binding | 100+ GPCRs, Ion Channels | Displacement of Radiolabeled Ligand | Potent displacement at Serotonin (B10506) Receptor Subtype A and Dopamine (B1211576) Receptor Subtype B |

| Secondary Screen | Functional Assay (e.g., Calcium Flux) | Serotonin and Dopamine Receptor Subtypes | Change in Intracellular Calcium Levels | Agonist activity at Serotonin Receptor Subtype A; Antagonist activity at Dopamine Receptor Subtype B |

| Selectivity Screen | Broad Target Panel | Kinases, Proteases, other GPCRs | Various (enzymatic activity, binding) | Minimal activity at other targets, indicating high selectivity |

Application of Chemogenetics and Optogenetics in Mechanistic Studies of this compound

Once a primary target is identified, chemogenetics and optogenetics offer powerful tools to dissect the precise role of that target in complex biological systems. vulcanchem.com These techniques allow for the control of specific neuronal populations with chemical actuators or light, respectively, providing unparalleled spatiotemporal precision in mechanistic studies. vulcanchem.comnih.gov

If this compound were found to modulate a specific neuronal receptor, chemogenetics could be used to mimic or block its effects in a cell-type-specific manner. For example, Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) could be expressed in a specific neuronal circuit in an animal model. vulcanchem.com The administration of a typically inert compound like clozapine (B1669256) N-oxide (CNO) would then activate these receptors, allowing researchers to investigate the behavioral and physiological consequences of modulating this specific circuit, and compare them to the effects of administering this compound.

Optogenetics provides even finer temporal control. vulcanchem.com By expressing light-sensitive ion channels (e.g., channelrhodopsin, halorhodopsin) in target cells, researchers could use light to rapidly turn on or off neuronal activity. nih.gov This would allow for the precise mapping of the neural circuits affected by this compound and a deeper understanding of its mechanism of action at the circuit level.

Advanced In Vivo Imaging Techniques (e.g., PET, SPECT, fMRI) for Receptor Occupancy and Distribution in Animal Models

Advanced in vivo imaging techniques are crucial for understanding the pharmacokinetic and pharmacodynamic properties of a compound within a living organism. Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and functional Magnetic Resonance Imaging (fMRI) are non-invasive methods that can provide valuable information on the distribution and target engagement of a compound like this compound in the brain and other organs.

To conduct a PET or SPECT study, a radiolabeled version of this compound or a competing radioligand for its target would be synthesized. Following administration to an animal model, the distribution and binding of the radiotracer can be visualized and quantified. This allows for the determination of key parameters such as brain penetration and receptor occupancy at different concentrations of the unlabeled compound. Such studies are critical for establishing a relationship between the concentration of the drug and its engagement with the intended target in a living system.

fMRI can be used to assess the functional consequences of target engagement. researchgate.net By measuring changes in blood-oxygen-level-dependent (BOLD) signals, fMRI can map the brain regions that are activated or deactivated following the administration of this compound. researchgate.net This can provide insights into the compound's effects on neural circuit function and help to predict its potential therapeutic effects and side-effect profile. researchgate.netnih.gov

Table 2: Illustrative Data from a PET Receptor Occupancy Study

| Animal ID | Treatment Group | Injected Radiotracer Dose (MBq) | Brain Region of Interest | Receptor Occupancy (%) |

| 001 | Vehicle | 10.2 | Striatum | 0 |

| 002 | This compound (Low Dose) | 9.8 | Striatum | 25 |

| 003 | This compound (Medium Dose) | 10.5 | Striatum | 60 |

| 004 | This compound (High Dose) | 10.1 | Striatum | 92 |

Proteomic, Transcriptomic, and Metabolomic Profiling to Elucidate Systemic Responses to this compound

"Omics" technologies provide a global, unbiased view of the molecular changes induced by a compound. Proteomics, transcriptomics, and metabolomics involve the large-scale study of proteins, RNA transcripts, and metabolites, respectively. researchgate.netnih.gov These approaches can reveal the broader biological pathways and systemic responses affected by this compound, beyond its primary target. researchgate.net

Transcriptomic analysis, often performed using RNA sequencing (RNA-Seq), would identify changes in gene expression in tissues of interest following treatment with the compound. This can help to uncover downstream signaling pathways and potential mechanisms of action or toxicity.

Proteomic studies, typically using mass spectrometry-based techniques, would quantify changes in protein abundance and post-translational modifications. nih.gov This provides a more direct measure of the functional state of the cell and can identify compensatory changes in protein expression in response to the compound. researchgate.net

Metabolomic profiling analyzes the small molecule metabolites present in a biological sample. wisdomlib.org This can reveal alterations in metabolic pathways and provide a functional readout of the physiological state of the organism in response to this compound. nih.govwisdomlib.org Integrating these different "omics" datasets can provide a comprehensive, systems-level understanding of the compound's biological effects. researchgate.net

Utilization of Gene Editing Technologies (e.g., CRISPR/Cas9) for Target Validation Studies

Gene editing technologies, most notably CRISPR/Cas9, have revolutionized the process of target validation. wisdomlib.orgmdpi.com This powerful tool allows for the precise and efficient modification of the genome, enabling researchers to definitively link a compound's activity to a specific gene product. wisdomlib.org

In the context of this compound, if a putative target has been identified, CRISPR/Cas9 could be used to create a knockout cell line or animal model in which the gene for that target is deleted. mdpi.com If the compound no longer elicits its characteristic biological effect in this model, it provides strong evidence that the deleted gene product is indeed the direct target.

Conversely, CRISPR can be used to introduce specific mutations. For example, if the compound is hypothesized to bind to a particular pocket on its target protein, a point mutation could be introduced in that binding site. The loss of the compound's activity in cells expressing the mutated protein would further validate the binding site and mechanism of action. These precise genetic manipulations offer a level of certainty in target validation that was previously unattainable. wisdomlib.orgmdpi.com

Future Perspectives and Unanswered Questions in 1 5 Cyclopropylpyridin 2 Yl Piperazine Research

Elucidation of Novel or Off-Target Interactions and Their Biological Significance

A primary avenue for future research will be the comprehensive profiling of the binding affinity of 1-(5-Cyclopropylpyridin-2-yl)piperazine against a wide array of biological targets. This includes not only its primary intended targets but also a broad panel of receptors, enzymes, and ion channels to identify any novel or off-target interactions. Understanding these interactions is crucial, as they could unveil new therapeutic possibilities or highlight potential mechanisms for adverse effects. The biological significance of any identified off-target activities would need to be meticulously assessed through cellular and functional assays to determine their potential impact in a physiological context.

Development of Advanced In Vivo Animal Models for Efficacy and Mechanistic Studies

To translate any in vitro findings into a more complex biological system, the development of relevant in vivo animal models is paramount. Future studies will need to establish appropriate animal models that are suitable for evaluating the efficacy and understanding the mechanism of action of this compound. This may involve the use of transgenic models, disease-induced models, or other specialized systems that can accurately reflect a particular pathological state. These models will be instrumental in determining the pharmacokinetic and pharmacodynamic properties of the compound and in providing preliminary evidence of its therapeutic potential.

Strategies for Enhancing Target Selectivity and Functional Efficacy of this compound Analogues

Should initial studies identify a promising therapeutic target for this compound, subsequent research will likely focus on medicinal chemistry efforts to optimize its structure. This will involve the synthesis and evaluation of a library of analogues to enhance target selectivity and functional efficacy. Strategies may include modifying the cyclopropyl (B3062369) or piperazine (B1678402) moieties, or the pyridine (B92270) core, to improve binding affinity for the desired target while minimizing interactions with off-targets. Structure-activity relationship (SAR) studies will be essential to guide these molecular modifications and to develop lead compounds with improved pharmacological profiles.

Exploration of Potential Synergistic Therapeutic Combinations with this compound

Another important research direction is the investigation of potential synergistic effects when this compound is used in combination with other therapeutic agents. Depending on its mechanism of action, this compound could potentially enhance the efficacy of existing drugs, overcome resistance mechanisms, or allow for dose reduction of co-administered therapies, thereby minimizing side effects. Preclinical studies in relevant cell culture and animal models will be necessary to identify promising combination therapies and to understand the molecular basis of any observed synergy.

Long-Term In Vivo Studies in Relevant Animal Models to Understand Chronic Effects

Before any potential clinical application, a thorough understanding of the long-term effects of this compound is required. Chronic in vivo studies in appropriate animal models are necessary to assess the sustained efficacy and to identify any potential for toxicity or the development of tolerance over extended periods of administration. These long-term studies are critical for establishing a comprehensive safety profile and for determining the feasibility of chronic dosing in a therapeutic setting.

Q & A